

## LINC00899: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Long non-coding RNAs (IncRNAs) have emerged as critical regulators in a myriad of biological processes and are increasingly implicated in the pathogenesis of human diseases, including cancer. This technical guide provides a comprehensive overview of the discovery and initial characterization of LINC00899, a recently identified IncRNA with multifaceted roles in cellular function and disease. We delve into its expression profile across various tissues and cancer types, its molecular mechanisms of action, and its impact on key signaling pathways. This document synthesizes quantitative data from seminal studies, presents detailed experimental protocols for its investigation, and visualizes its functional interactions through signaling pathway and workflow diagrams.

## **Discovery and Initial Identification**

LINC00899, located on chromosome 22q13.31, was first cataloged in large-scale transcriptomic projects and is annotated in genomic databases such as GENCODE.[1][2] However, its initial functional characterization as a regulator of cellular processes came to the forefront through a high-content RNA interference (RNAi) screen designed to identify lncRNAs involved in cell division.[3][4] This unbiased screening approach identified LINC00899 as a potent regulator of mitosis.[3][4]



Subsequent studies have independently identified LINC00899 as a dysregulated transcript in various cancer types through analyses of patient cohorts and publicly available datasets such as The Cancer Genome Atlas (TCGA).[5] These initial findings spurred further investigation into its molecular functions and its potential as a biomarker and therapeutic target.

## **Expression Profile of LINC00899**

The expression of LINC00899 is highly tissue-specific and is frequently dysregulated in pathological conditions. A summary of its expression in various cancers and other conditions is presented below.

## **Table 1: LINC00899 Expression in Human Cancers**



| Cancer Type                     | Expression<br>Status | Cell Lines<br>Studied                       | Finding                                                                                                           | Citation |
|---------------------------------|----------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------|
| Breast Cancer                   | Downregulated        | BT549, T47D,<br>MCF-7, SKBR3,<br>MDA-MB-231 | Significantly decreased in cancer tissues and most cell lines compared to normal breast tissue and MCF-10A cells. | [6][7]   |
| Spinal<br>Ependymoma            | Upregulated          | N/A (Tissue<br>Samples)                     | Significantly increased in spinal ependymoma tissues compared to normal spinal cord tissues.                      | [5]      |
| Acute Myeloid<br>Leukemia (AML) | Upregulated          | N/A (Patient<br>Serum)                      | Higher serum levels in AML patients compared to healthy controls.                                                 | [8]      |
| Cervical Cancer                 | Downregulated        | N/A                                         | [1]                                                                                                               |          |

## **Table 2: LINC00899 Expression in Other Biological**

**Processes** 

| Biological<br>Process         | Expression<br>Status | Cell/Tissue<br>Type                            | Finding                                                 | Citation |
|-------------------------------|----------------------|------------------------------------------------|---------------------------------------------------------|----------|
| Osteogenic<br>Differentiation | Upregulated          | Human Bone<br>Marrow Stromal<br>Cells (hBMSCs) | Expression increases during osteogenic differentiation. |          |



## **Molecular Mechanisms and Cellular Functions**

LINC00899 exerts its biological functions through diverse molecular mechanisms, primarily acting as a competing endogenous RNA (ceRNA) and by regulating protein activity and gene expression.

## Competing Endogenous RNA (ceRNA) Activity

LINC00899 functions as a molecular sponge for several microRNAs (miRNAs), thereby derepressing the expression of their target genes.

- In Breast Cancer: LINC00899 sponges miR-425, leading to the upregulation of its target,
   DICER1, a key enzyme in miRNA biogenesis. This interaction suppresses breast cancer cell proliferation and invasion.[6]
- In Osteoporosis: LINC00899 directly binds to and inhibits miR-374a, resulting in increased expression of RUNX2, a master regulator of osteogenic differentiation.
- In Cervical Cancer: LINC00899 sponges miR-944 to regulate the expression of ESR1.[1]

## **Table 3: Validated miRNA Interactions with LINC00899**



| Interacting<br>miRNA | Cancer/Diseas<br>e Context | Downstream<br>Target | Functional<br>Outcome                                       | Citation |
|----------------------|----------------------------|----------------------|-------------------------------------------------------------|----------|
| miR-425              | Breast Cancer              | DICER1               | Suppression of proliferation and invasion                   | [6]      |
| miR-374a             | Osteoporosis               | RUNX2                | Promotion of osteogenic differentiation                     |          |
| miR-944              | Cervical Cancer            | ESR1                 | Regulation of cell proliferation, migration, and invasion   | [1]      |
| miR-744-3p           | Acute Myeloid<br>Leukemia  | YY1                  | Promotion of cell proliferation and inhibition of apoptosis |          |

## **Regulation of Protein Function and Signaling Pathways**

LINC00899 also modulates cellular signaling by interacting with and influencing the activity of key proteins.

- Regulation of Mitosis via TPPP/p25: Depletion of LINC00899 leads to the upregulation of the microtubule-binding protein TPPP/p25.[3][4] Increased TPPP/p25 levels alter microtubule dynamics, resulting in a robust mitotic delay.[9][10][11][12] LINC00899 suppresses
   TPPP/p25 transcription through a cis-acting mechanism by binding to its genomic locus.[4]
- Modulation of the FoxO Signaling Pathway: In spinal ependymoma, LINC00899 promotes oncogenic properties by repressing the tumor suppressor Retinoblastoma-like protein 2 (RBL2).[5] This repression leads to the modulation of the Forkhead box O (FoxO) signaling pathway, affecting the expression of downstream targets like p21, p27, and Bax, thereby reducing apoptosis and promoting cell proliferation, migration, and invasion.[5]

## Signaling Pathways and Experimental Workflows



## **LINC00899 in Mitotic Regulation**



Click to download full resolution via product page

Caption: LINC00899 regulates mitotic progression by repressing TPPP/p25 transcription.

#### LINC00899 as a ceRNA in Breast Cancer



Click to download full resolution via product page

Caption: LINC00899 acts as a ceRNA for miR-425 in breast cancer.



## **LINC00899** in the FoxO Signaling Pathway



Click to download full resolution via product page

Caption: LINC00899 modulates the RBL2-dependent FoxO signaling pathway.

## **Experimental Workflow for ceRNA Validation**



Click to download full resolution via product page

Caption: A typical experimental workflow for validating a LINC00899-mediated ceRNA network.



# Experimental Protocols Quantitative Real-Time PCR (qRT-PCR) for LINC00899 and miRNA Expression

Objective: To quantify the relative expression levels of LINC00899 and its target miRNAs in cells or tissues.

#### Materials:

- TRIzol reagent (or similar RNA extraction kit)
- Reverse Transcription Kit (e.g., PrimeScript™ RT Reagent Kit)
- SYBR Green Master Mix
- qRT-PCR instrument
- Nuclease-free water
- Specific primers for LINC00899, target miRNA, and internal controls (e.g., GAPDH for IncRNA, U6 for miRNA)

#### Protocol:

- RNA Extraction: Isolate total RNA from cell pellets or tissue samples using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
- Reverse Transcription:
  - For LINC00899 and GAPDH: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
  - For miRNA and U6: Use a specific miRNA reverse transcription kit with stem-loop primers for the target miRNA and U6.
- qRT-PCR:



- Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers (10 μM each), cDNA template, and nuclease-free water.
- Perform the qRT-PCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- $\circ$  Analyze the data using the 2- $\Delta\Delta$ Ct method to calculate the relative expression levels. Normalize LINC00899 expression to GAPDH and miRNA expression to U6.

## **Western Blotting for Downstream Target Proteins**

Objective: To detect the protein levels of downstream targets of LINC00899-mediated pathways (e.g., DICER1, RBL2, FoxO).

#### Materials:

- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (specific to the target protein and a loading control like GAPDH or βactin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Protocol:

 Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.



- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in loading buffer. Separate the proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

## **Dual-Luciferase Reporter Assay for miRNA Sponging**

Objective: To validate the direct binding of LINC00899 to a specific miRNA.

#### Materials:

- Dual-luciferase reporter vector (e.g., psiCHECK-2)
- Wild-type (WT) and mutant (MUT) LINC00899 sequences containing the predicted miRNA binding site
- miRNA mimics and negative control (NC) mimics
- Lipofectamine 2000 or similar transfection reagent



- Dual-Glo Luciferase Assay System
- Luminometer

#### Protocol:

- Vector Construction: Clone the WT and MUT LINC00899 sequences downstream of the luciferase reporter gene in the vector. The MUT sequence should have mutations in the seed region of the miRNA binding site.
- Cell Transfection: Co-transfect cells (e.g., HEK293T) with the reporter plasmid (WT or MUT) and the miRNA mimic or NC mimic using a transfection reagent.
- Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A
  significant decrease in luciferase activity in cells co-transfected with the WT LINC00899
  vector and the miRNA mimic compared to the controls indicates direct binding.

## **Cell Migration and Invasion Assays**

Objective: To assess the effect of LINC00899 on the migratory and invasive capabilities of cancer cells.

#### Materials:

- Transwell inserts (8 μm pore size)
- Matrigel (for invasion assay)
- Serum-free medium and medium with 10% FBS
- Crystal violet stain
- Cotton swabs
- Microscope



#### Protocol:

- Cell Preparation: Culture cells to be transfected with LINC00899 overexpression or knockdown vectors. After 24 hours, serum-starve the cells for 12-24 hours.
- Assay Setup:
  - Migration: Place serum-free medium in the upper chamber of the Transwell insert and medium with 10% FBS (as a chemoattractant) in the lower chamber.
  - Invasion: Coat the upper chamber of the Transwell insert with diluted Matrigel and allow it to solidify. Then proceed as for the migration assay.
- Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber.
- Incubation: Incubate the plates for 24-48 hours at 37°C.
- Staining and Counting:
  - Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
  - Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
  - Count the stained cells in several random fields under a microscope.

## **Conclusion and Future Directions**

The discovery and initial characterization of LINC00899 have unveiled its significant roles in fundamental cellular processes and its dysregulation in various diseases, particularly cancer. Its function as a ceRNA and its involvement in critical signaling pathways such as the FoxO and mitotic regulatory pathways highlight its potential as a valuable biomarker for diagnosis and prognosis, as well as a promising target for therapeutic intervention.

Future research should focus on further elucidating the complex regulatory networks involving LINC00899, including the identification of its full spectrum of interacting proteins and RNA



molecules. In vivo studies using animal models are crucial to validate its role in tumorigenesis and other diseases. Furthermore, the development of targeted therapies aimed at modulating LINC00899 expression or function holds promise for novel treatment strategies. A deeper understanding of the molecular mechanisms governing LINC00899 will undoubtedly pave the way for its translation into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. LINC00899 long intergenic non-protein coding RNA 899 [Homo sapiens (human)] Gene -NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. A high-content RNAi screen reveals multiple roles for long noncoding RNAs in cell division
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Downregulated long non-coding RNA LINC00899 inhibits invasion and migration of spinal ependymoma cells via RBL2-dependent FoxO pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long noncoding RNA LINC00899 suppresses breast cancer progression by inhibiting miR-425 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-precision screen to identify IncRNAs governing specific mitotic stages Tsitsipatis Non-coding RNA Investigation [ncri.amegroups.org]
- 9. Microtubule-Associated Proteins with Regulatory Functions by Day and Pathological Potency at Night - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic targeting of microtubules by TPPP/p25 affects cell survival | Scilit [scilit.com]
- 11. TPPP/p25 Promotes Tubulin Acetylation by Inhibiting Histone Deacetylase 6 PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]



 To cite this document: BenchChem. [LINC00899: A Technical Guide to its Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577496#linc00899-discovery-and-initial-characterization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com